

A Technical Guide to 3-Methylpyrazine-2-carboxylic Acid Methyl Ester

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Compound of Interest

Compound Name: Methyl 3-methylpyrazine-2-carboxylate

Cat. No.: B1356305

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazine-2-carboxylic acid methyl ester is a heterocyclic compound belonging to the pyrazine class of molecules. As a derivative of pyrazine, a scaffold found in numerous biologically active compounds and natural products, this ester serves as a crucial building block in organic synthesis. The pyrazine ring is a key component in pharmaceuticals, flavor chemistry, and materials science.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols. Furthermore, it explores the biological context of related pyrazine derivatives, highlighting potential applications for researchers in drug discovery and development.

Chemical Identity and Structure

The molecular structure of 3-methylpyrazine-2-carboxylic acid methyl ester consists of a pyrazine ring substituted with a methyl group at position 3 and a methyl ester group at position 2.

Structure:

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 3-methyl-2-pyrazinecarboxylate
Synonyms	Methyl 3-methylpyrazine-2-carboxylate
CAS Number	41110-29-6[3]
Molecular Formula	C ₇ H ₈ N ₂ O ₂
Molecular Weight	152.15 g/mol
InChI	InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3
InChIKey	AUDOINDPGADJPY-UHFFFAOYSA-N
SMILES	COC(=O)c1nccc(n1)C

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White to yellow solid	
Boiling Point	221.8 ± 35.0 °C (Predicted)	
Density	1.169 ± 0.06 g/cm ³ (Predicted)	
Storage Temperature	2-8°C	[3]
pKa	-0.10 ± 0.10 (Predicted)	

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of the compound.

Table 3: Key Spectroscopic Data

Technique	Observation	Interpretation
Mass Spectrometry (MS)	$m/z = 153 [M+H]^+$	Confirms the molecular weight of the compound.[3]
Infrared (IR) Spectroscopy	$\sim 1720\text{-}1740\text{ cm}^{-1}$ (strong) $\sim 1270\text{ & }1100\text{ cm}^{-1}$ (strong)	C=O stretch of the ester group.C-O stretches characteristic of the ester.[4]
^1H NMR Spectroscopy	$\sim 8.5\text{ ppm (d, 1H)}$ $\sim 8.4\text{ ppm (d, 1H)}$ $\sim 3.9\text{ ppm (s, 3H)}$ $\sim 2.8\text{ ppm (s, 3H)}$	Aromatic protons on the pyrazine ring.Aromatic protons on the pyrazine ring.Methyl protons of the ester group.Methyl protons on the pyrazine ring.
^{13}C NMR Spectroscopy	$\sim 165\text{ ppm}$ $\sim 150\text{-}140\text{ ppm}$ $\sim 52\text{ ppm}$ $\sim 22\text{ ppm}$	Carbonyl carbon of the ester.Aromatic carbons of the pyrazine ring.Methyl carbon of the ester.Methyl carbon on the pyrazine ring.

Note: NMR chemical shifts are estimates based on the structure and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of 3-Methylpyrazine-2-carboxylic Acid Methyl Ester

This protocol details the synthesis via Fischer esterification of the corresponding carboxylic acid.[3]

Materials:

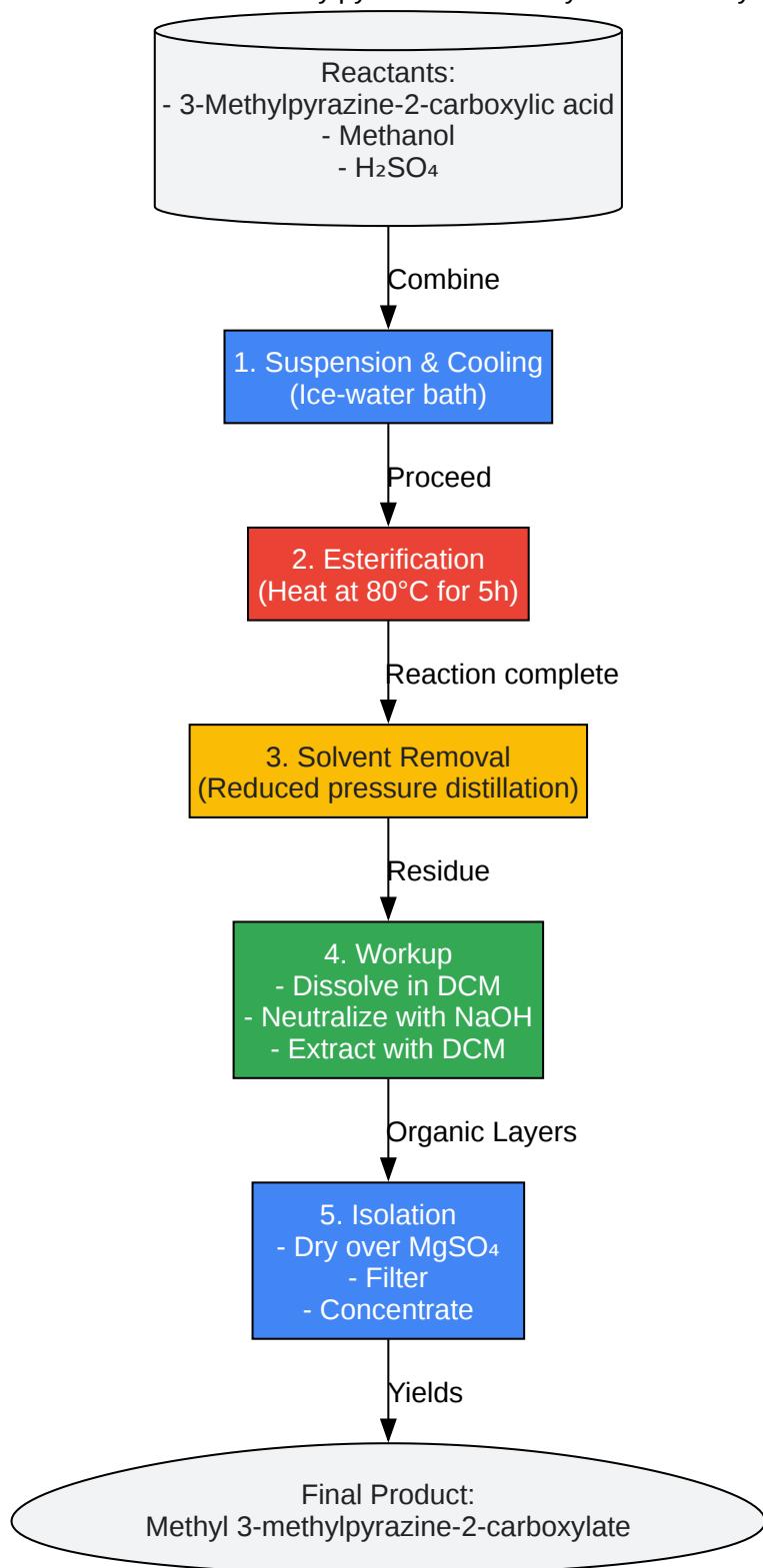
- 3-Methylpyrazine-2-carboxylic acid (19.95 g, 144 mmol)

- Methanol (500 mL)
- Concentrated Sulfuric Acid (27.3 mL, 506 mmol)
- Dichloromethane (DCM)
- 5 M Sodium Hydroxide (NaOH) solution
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: Suspend 3-methylpyrazine-2-carboxylic acid in methanol in a 2L round-bottom flask.
- Acid Addition: Cool the suspension in an ice-water bath. Slowly add concentrated sulfuric acid dropwise over 5 minutes.
- Heating: Heat the reaction mixture to 80°C and maintain this temperature for 5 hours.
- Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.
- Workup - Dissolution: Dissolve the residue in 750 mL of dichloromethane.
- Neutralization: Carefully neutralize the excess acid by adding small amounts of 5 M aqueous NaOH solution (approx. 200 mL).
- Extraction: Separate the aqueous layer and extract it with an additional 250 mL of dichloromethane.
- Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the final product, **methyl 3-methylpyrazine-2-carboxylate**.^[3] The reported yield is approximately 73%.^[3]

Synthesis Workflow of 3-Methylpyrazine-2-carboxylic Acid Methyl Ester

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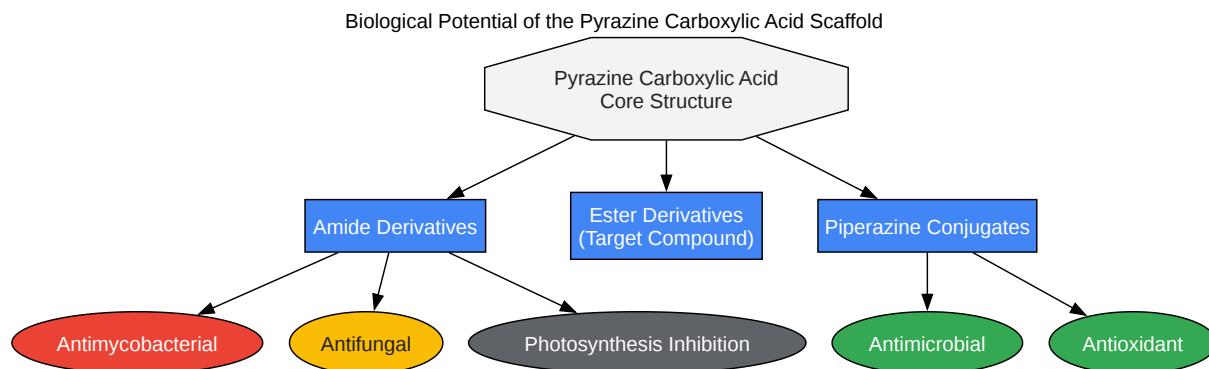
A high-level workflow for the synthesis of the target compound.

Biological Context and Potential Research Applications

While specific biological activities for 3-methylpyrazine-2-carboxylic acid methyl ester are not extensively documented, the pyrazine carboxylic acid scaffold is of significant interest in medicinal chemistry.

- **Antimycobacterial Activity:** Pyrazinamide, a primary drug for tuberculosis treatment, is a prodrug that is converted to pyrazinoic acid, its active form.^[5] This highlights the potential of pyrazine carboxylic acid derivatives in developing new antitubercular agents.
- **Antifungal and Antimicrobial Properties:** Studies on substituted amides of pyrazine-2-carboxylic acids have demonstrated antifungal effects.^[5] Other novel derivatives have shown promising antimicrobial and antioxidant activities against various bacterial and fungal strains.^[6]
- **Photosynthesis Inhibition:** Certain amides derived from pyrazine-2-carboxylic acids have been identified as active inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating potential applications in agrochemistry.^[5]
- **Flavor Chemistry:** Methyl-substituted pyrazines are known flavor compounds, and their metabolites often include the corresponding pyrazine-2-carboxylic acids.^{[2][7]}

This compound is therefore a valuable intermediate for synthesizing libraries of novel pyrazine derivatives (e.g., amides, hydrazides) to explore a range of biological activities.



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Relationship between the core structure and observed bioactivities.

Safety Information

It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

Type	Code	Statement
Hazard	H302	Harmful if swallowed.
H315		Causes skin irritation.
H319		Causes serious eye irritation.
H332		Harmful if inhaled.
H335		May cause respiratory irritation.
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spay.
P280		Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3-Methylpyrazine-2-carboxylic acid methyl ester is a well-characterized compound with a straightforward synthesis protocol. Its primary value lies in its role as a versatile intermediate for the development of novel compounds. The established biological relevance of the pyrazine carboxylic acid scaffold makes this ester a compound of high interest for researchers in medicinal chemistry, agrochemistry, and related scientific fields. The data presented in this guide provides a solid foundation for its use in further research and development.

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